Methyl 2-bromocyclopentene-1-carboxylate

Description

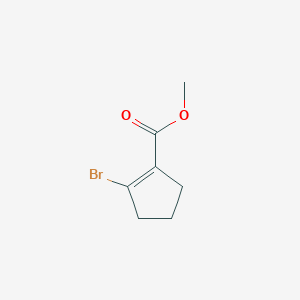

Structure

2D Structure

Properties

CAS No. |

320608-71-7 |

|---|---|

Molecular Formula |

C7H9BrO2 |

Molecular Weight |

205.05 g/mol |

IUPAC Name |

methyl 2-bromocyclopentene-1-carboxylate |

InChI |

InChI=1S/C7H9BrO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4H2,1H3 |

InChI Key |

RZPNBYKTXKKJAE-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(CCC1)Br |

Canonical SMILES |

COC(=O)C1=C(CCC1)Br |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1.1. Organic Synthesis

Methyl 2-bromocyclopentene-1-carboxylate is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several types of reactions, including:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Cycloaddition Reactions: The compound can undergo cycloaddition reactions, which are crucial for synthesizing complex cyclic structures.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | |

| Cycloaddition | Formation of cyclic compounds | |

| Cross-Coupling | Formation of carbon-carbon bonds |

Medicinal Chemistry

The compound has been explored for its potential applications in medicinal chemistry. It serves as a building block for synthesizing biologically active molecules, particularly those with anti-inflammatory and anticancer properties.

2.1. Case Studies

- Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the compound have led to the development of new anticancer agents that demonstrate enhanced efficacy compared to existing drugs.

- Anti-inflammatory Compounds: The compound's derivatives have also been studied for their anti-inflammatory properties, with some showing promise in reducing inflammation in preclinical models.

Table 2: Biological Activities of Derivatives

| Compound Variant | Activity Type | Efficacy (IC50) | Reference |

|---|---|---|---|

| Variant A | Anticancer | 15 µM | |

| Variant B | Anti-inflammatory | 20 µM |

Material Science

This compound is also utilized in material science, particularly in the development of polymers and coatings. Its reactive nature allows it to be incorporated into polymer matrices, enhancing the mechanical properties and thermal stability of the resultant materials.

3.1. Polymerization Studies

The compound can participate in radical polymerization processes, leading to the formation of functionalized polymers that can be tailored for specific applications, such as drug delivery systems or advanced coatings.

Comparison with Similar Compounds

Methyl 1-Cyclopentene-1-Carboxylate (CAS 25662-28-6)

- Structure : Lacks the bromine substituent but retains the ester group at the 1-position.

- Reactivity : Absence of bromine reduces electron-withdrawing effects, leading to lower regioselectivity in cycloaddition reactions compared to the brominated analog.

- Applications : Primarily used in simpler cycloaddition systems where steric effects dominate over electronic directing groups.

- Reference: Synthesized alongside methyl 2-bromocyclopentene-1-carboxylate in but noted for inferior selectivity .

Methyl 3-Bromocyclopent-1-ene-Carboxylate (CAS 952606-61-0)

Methyl 1-Benzyl-2-Oxocyclopentane-1-Carboxylate (CAS 10386-81-9)

- Structure : Features a benzyl group at the 1-position and an oxo (ketone) group at the 2-position.

- Reactivity: The oxo group increases electrophilicity, making the compound more prone to nucleophilic attacks compared to brominated analogs.

- Safety : Classified under GHS guidelines (), with precautions for inhalation and skin contact, though toxicity data specific to the brominated analog is unavailable .

Comparative Data Table

Key Research Findings

- Regioselectivity: The 2-bromo substitution in this compound directs cycloaddition reactions to specific sites, outperforming non-brominated analogs like methyl 1-cyclopentene-1-carboxylate .

- Isomer Effects: Positional isomerism (2-Br vs.

- Functional Group Influence : Substituents like benzyl or oxo groups introduce steric and electronic modifications, expanding or limiting synthetic utility compared to the brominated ester .

Preparation Methods

Olefin Metathesis and Elimination Methods

- The cyclopentene ring can also be formed via olefin metathesis reactions, which allow the construction of the cyclopentene skeleton with high selectivity.

- Subsequent elimination of HX (where X is a halogen such as bromine) from an appropriate intermediate bearing a leaving group can yield the bromocyclopentene carboxylate.

This method offers an alternative to direct bromination and can be advantageous in controlling stereochemistry and purity.

Research Findings and Data

Yield and Purity

- The bromination step typically yields this compound in moderate to high yields (>70% reported in some protocols).

- Purification is commonly achieved by silica gel column chromatography using standard eluents.

- Characterization includes 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Reaction Conditions Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ring Formation | Base (NaOH, KOH), solvents (MeOH, EtOH) | Cyclopentane intermediate formed |

| Bromination | Br2 or NBS, controlled temperature | Introduction of bromine at C-2 |

| Rearrangement | Favorskii rearrangement, base | Cyclopentene ring established |

| Purification | Silica gel chromatography | Pure this compound |

Notes on Stereochemistry and Scale-Up

- The synthesis can produce multiple stereoisomers; however, methods have been developed to favor specific stereoisomers using chiral auxiliaries or selective reaction conditions.

- Scale-up challenges include controlling stereochemistry and avoiding side reactions during bromination.

- The use of milder brominating agents and optimized solvent systems can improve scalability.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination | Br2 or NBS, base, alcohol solvents | Straightforward, high yield | Possible polybromination |

| Olefin Metathesis + Elimination | Olefin metathesis catalysts, base for elimination | Good stereocontrol, cleaner product | Requires specialized catalysts |

| Favorskii Rearrangement Route | Base-induced rearrangement after bromination | Enables ring formation and functionalization | Multi-step, moderate complexity |

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact. Use fume hoods for volatile brominated compounds .

- Waste Management : Segregate halogenated waste for specialized disposal to avoid environmental contamination.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis.

How can the bromine substituent in this compound be exploited in cross-coupling reactions?

Advanced

The C-Br bond serves as a versatile handle for Suzuki-Miyaura or Heck couplings. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) for aryl/alkenyl partners.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with degassing to prevent catalyst poisoning.

- Monitoring : Track reaction progress via TLC or GC-MS. Post-reaction, purify products using column chromatography (silica gel, ethyl acetate/hexane gradient).

What experimental design principles apply to studying the ring-opening reactions of this compound?

Q. Advanced

- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor ring-opening rates under varying conditions (pH, nucleophile concentration).

- Thermodynamic Analysis : Measure enthalpy changes via calorimetry and correlate with DFT-computed activation energies.

- Stereochemical Control : Employ chiral catalysts or solvents to influence product stereochemistry, validated by circular dichroism (CD) spectroscopy.

How can crystallographic software tools enhance the analysis of this compound derivatives?

Advanced

The WinGX suite integrates data processing, structure solution, and refinement. For complex derivatives:

Use SHELXD for phase problem resolution in twinned crystals.

Apply PLATON to check for missed symmetry or disorder.

Visualize electron density maps with ORTEP-3 to refine substituent orientations .

What strategies address low yields in the synthesis of this compound?

Q. Basic

- Reagent Purity : Ensure anhydrous conditions for brominating agents to prevent side reactions.

- Temperature Control : Optimize reaction kinetics (e.g., low temps for selectivity, high temps for radical pathways).

- Workup Efficiency : Extract products using dichloromethane/water partitions and employ rotary evaporation for rapid solvent removal.

How can the biological activity of this compound be systematically evaluated?

Q. Advanced

- In Silico Screening : Dock the compound into target protein active sites (e.g., kinases) using AutoDock Vina.

- In Vitro Assays : Test cytotoxicity via MTT assays and enzyme inhibition using fluorogenic substrates.

- Metabolic Stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.